2-Cyanobutan-2-yl benzenecarbodithioate
Overview
Description
2-Cyanobutan-2-yl benzenecarbodithioate is a synthetic compound that belongs to the carbodithioate family. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. It is known for its diverse biological activities and is used in various fields of research.
Mechanism of Action
Target of Action
It is known to be used as a reversible addition fragmentation chain transfer (raft) agent , which suggests that its targets are likely to be the reactive sites in a polymerization reaction.
Mode of Action
As a RAFT agent, 2-Cyanobutan-2-yl benzenecarbodithioate is involved in controlled radical polymerization . It interacts with its targets by mediating the transfer of radicals between growing polymer chains and dormant species. This results in a controlled growth of the polymer chain, allowing for precise control over the molecular weight and distribution of the polymer.
Pharmacokinetics
Its physical properties such as melting point (28-31°c), boiling point (341°c), and density (1191 g/mL at 25°C) suggest that it may have moderate bioavailability .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, it is sensitive to light and should be stored cold (2-8°C) to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanobutan-2-yl benzenecarbodithioate typically involves the reaction of benzenecarbodithioic acid with 2-cyanobutan-2-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Cyanobutan-2-yl benzenecarbodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols and other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the benzenecarbodithioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted carbodithioates. These products have various applications in different fields of research and industry .
Scientific Research Applications
2-Cyanobutan-2-yl benzenecarbodithioate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a reagent in organic synthesis and polymer chemistry, particularly in reversible addition-fragmentation chain transfer (RAFT) polymerization.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems and targeted therapies.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Cyanobutan-2-yl benzenecarbodithioate include:
- 2-Cyanopropan-2-yl benzenecarbodithioate
- 2-Cyano-2-propyl dodecyl trithiocarbonate
- 4-Cyano-4-(dodecylsulfanylthiocarbonyl)sulfanyl pentanoic acid .
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which imparts unique reactivity and stability. This makes it particularly suitable for applications in RAFT polymerization and other specialized chemical processes .
Properties
IUPAC Name |
2-cyanobutan-2-yl benzenecarbodithioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NS2/c1-3-12(2,9-13)15-11(14)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCFUVHOKGMNCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)SC(=S)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595498 | |
Record name | 2-Cyanobutan-2-yl benzenecarbodithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220182-83-2 | |
Record name | 2-Cyanobutan-2-yl benzenecarbodithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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